molecular formula C9H8N2O2 B2659091 1-Methyl-4-benzimidazolecarboxylic Acid CAS No. 672957-92-5

1-Methyl-4-benzimidazolecarboxylic Acid

Cat. No.: B2659091
CAS No.: 672957-92-5
M. Wt: 176.175
InChI Key: KANGLPGGTDOWJO-UHFFFAOYSA-N
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Description

1-Methyl-4-benzimidazolecarboxylic Acid is a heterocyclic compound with the molecular formula C9H8N2O2 It is characterized by a benzimidazole ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-benzimidazolecarboxylic Acid can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with methyl chloroformate, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction conditions often involve refluxing the mixture for several hours to ensure complete cyclization and oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like crystallization and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-benzimidazolecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Methyl-4-benzimidazolecarboxylic Acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-4-benzimidazolecarboxylic Acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes or interference with DNA replication processes.

Comparison with Similar Compounds

1-Methyl-4-benzimidazolecarboxylic Acid can be compared with other benzimidazole derivatives such as:

    2-Methylbenzimidazole: Lacks the carboxylic acid group, leading to different chemical reactivity and applications.

    4-Methylbenzimidazole: Similar structure but with the methyl group at a different position, affecting its chemical properties.

    Benzimidazole-2-carboxylic Acid: Has the carboxylic acid group at the 2-position, resulting in distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

1-methylbenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANGLPGGTDOWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672957-92-5
Record name 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid
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